molecular formula C25H21N3O4S B2420397 ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 920427-49-2

ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2420397
CAS RN: 920427-49-2
M. Wt: 459.52
InChI Key: KIYAZUAMCHUANV-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives have attracted attention due to their extensive applications in many fields such as biology, natural compounds, dyes, and fluorescent materials .


Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions .

Scientific Research Applications

Phosphine-Catalyzed Annulation A study by Zhu, Lan, and Kwon (2003) describes an expedient phosphine-catalyzed [4 + 2] annulation, leading to the synthesis of highly functionalized tetrahydropyridines. Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in this process, undergoing annulation with N-tosylimines. This methodology could be relevant for synthesizing structurally related compounds, offering potential pathways for creating derivatives of ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate with enhanced properties or for specific research applications (Zhu, Lan, & Kwon, 2003).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives Mohamed (2014) discusses the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing a method for preparing compounds with complex heterocyclic structures. This work emphasizes the versatility of reactions involving cyanoacrylate derivatives and their potential in generating a wide array of compounds for various research applications, possibly including the synthesis or modification of the target compound (Mohamed, 2014).

DIPEA Catalyzed Synthesis and Photophysical Properties Ershov et al. (2019) detail a DIPEA-catalyzed synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, exploring the reaction conditions and isolating intermediates with good yields. The spectral-fluorescent properties of the synthesized compounds were investigated, linking chemical structure to photophysical properties. This research may provide insights into the photophysical characteristics of related compounds, potentially including this compound, which could be relevant for applications in materials science or chemical sensing (Ershov et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some pyridine derivatives are known to exhibit antimicrobial, anti-cancer, anti-malarial, and anti-cholinesterase activities .

Future Directions

Given the wide range of applications of pyridine derivatives, future research could focus on developing new synthesis methods, studying their reactivity, and exploring their potential uses in various fields .

properties

IUPAC Name

ethyl 2-[(4-benzoylbenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S/c1-2-32-25(31)28-13-12-19-20(14-26)24(33-21(19)15-28)27-23(30)18-10-8-17(9-11-18)22(29)16-6-4-3-5-7-16/h3-11H,2,12-13,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYAZUAMCHUANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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